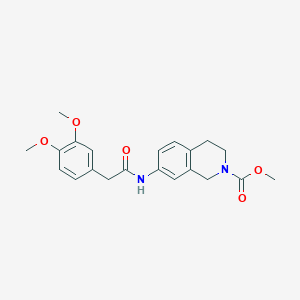

methyl 7-(2-(3,4-dimethoxyphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(2-(3,4-dimethoxyphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a methyl carboxylate group at position 2 and a 2-(3,4-dimethoxyphenyl)acetamido substituent at position 7 of the dihydroisoquinoline scaffold.

Properties

IUPAC Name |

methyl 7-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-18-7-4-14(10-19(18)27-2)11-20(24)22-17-6-5-15-8-9-23(21(25)28-3)13-16(15)12-17/h4-7,10,12H,8-9,11,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDRBMKVVIUBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(2-(3,4-dimethoxyphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Isoquinoline core : A bicyclic structure that is often associated with various biological activities.

- Dimethoxyphenyl group : This moiety may enhance lipophilicity and biological activity.

- Acetamido substitution : This functional group can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Catechol O-methyltransferase (COMT) :

- Norepinephrine Release :

- Antioxidant Activity :

Case Studies

- Neuroprotective Effects :

- Cardiovascular Implications :

- Anticancer Potential :

Data Summary

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds structurally related to methyl 7-(2-(3,4-dimethoxyphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit significant anticonvulsant properties. For instance, studies on similar acetamide derivatives have shown their effectiveness in animal models for seizures. These compounds demonstrated a capacity to modulate sodium channels, which are critical in the propagation of action potentials in neurons, thus reducing seizure activity .

Urease Inhibition

Recent findings suggest that isoquinoline derivatives can act as urease inhibitors. Urease is an enzyme that plays a role in the pathophysiology of several diseases, including urinary tract infections and gastric ulcers. The structural characteristics of this compound may contribute to its ability to inhibit urease activity effectively .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects. The presence of methoxy groups in the aromatic rings is thought to enhance anti-inflammatory activity by modulating inflammatory pathways and cytokine production .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and bioavailability |

| Acetamido group | Improves interaction with biological targets |

| Isoquinoline core | Critical for anticonvulsant and urease inhibition activities |

Anticonvulsant Studies

In a series of experiments involving various acetamide derivatives, compounds similar to this compound were tested for anticonvulsant efficacy using the maximal electroshock seizure test in rodent models. Results indicated that modifications at the aromatic ring significantly influenced the potency of these compounds against induced seizures .

Urease Inhibition Assays

A comparative study assessed the urease inhibitory potential of several isoquinoline derivatives. The results showed that specific substitutions on the isoquinoline scaffold led to enhanced inhibition rates against urease compared to standard drugs used as controls .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

| Compound Name & Identifier | Position 2 Substituent | Position 1 Substituent | Position 7 Substituent | Key Properties/Applications | References |

|---|---|---|---|---|---|

| Target Compound | Methyl carboxylate | H | 2-(3,4-dimethoxyphenyl)acetamido | Hypothesized CNS activity | N/A |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Ethyl carboxylate | Methyl | H (6,7-dimethoxy backbone) | Antihypertensive candidates | [52-55] |

| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) | Methylsulfonyl | Methyl | H (6,7-dimethoxy backbone) | Cholinergic receptor modulation | [56] |

| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) | N-phenylcarboxamide | Methyl | H (6,7-dimethoxy backbone) | Serotonergic activity | [57] |

| 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) | Acetyl | Phenyl | H (6,7-dimethoxy backbone) | Anticonvulsant screening | [58-60] |

Key Observations:

Position 2 Modifications: The methyl carboxylate in the target compound contrasts with ethyl carboxylate (6d), which may confer slower hydrolysis and prolonged half-life. N-phenylcarboxamide (6f) and acetyl (6g) substituents at position 2 reduce esterase susceptibility but may limit blood-brain barrier penetration due to increased polarity .

Position 7 Functionalization :

- The 2-(3,4-dimethoxyphenyl)acetamido group in the target compound is unique among the analogs listed. This moiety’s electron-rich aromatic system could enhance binding to receptors like adrenergic or dopaminergic systems, analogous to dimethoxy-substituted neuroactive agents (e.g., apomorphine derivatives) .

Position 1 Substituents: Most analogs (6d–6g) feature methyl or phenyl groups at position 1, which stabilize the tetrahydroisoquinoline ring and influence steric interactions with biological targets. The target compound’s unsubstituted position 1 (hydrogen) may allow greater conformational flexibility .

Q & A

Basic: What synthetic strategies are commonly employed to prepare methyl 7-(2-(3,4-dimethoxyphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Amidation : Coupling 3,4-dimethoxyphenylacetic acid derivatives with a 7-amino-3,4-dihydroisoquinoline scaffold using activating agents like HATU or EDCI .

- Protection/Deprotection : Use of tert-butyl or methyl carboxylate groups to stabilize intermediates during ring closure or functionalization .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization for high-purity isolation .

Advanced: How can reaction conditions be optimized to mitigate low yields of the target compound during amidation?

Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic intermediates but may require rigorous drying to avoid hydrolysis side reactions .

- Catalyst Stoichiometry : Excess coupling agents (1.2–1.5 equiv) improve conversion, but overuse risks byproduct formation.

- Temperature Control : Reactions at 0–5°C minimize racemization of the amide bond, while gradual warming to room temperature ensures completion .

Basic: What spectroscopic techniques confirm the structure of this compound?

- NMR : NMR resolves aromatic protons (δ 6.7–7.6 ppm for dihydroisoquinoline and dimethoxyphenyl groups) and acetamido NH (δ 8.1–8.3 ppm). NMR identifies carbonyl carbons (δ 165–170 ppm) .

- HR-MS : Exact mass analysis (e.g., m/z 413.1602 for CHNO) confirms molecular formula .

- IR : Stretching bands for amide (1650 cm) and ester (1720 cm) groups validate functional groups .

Advanced: How should researchers address conflicting 1H^1H1H NMR data between synthetic batches?

- Dynamic Effects : Check for rotational isomerism in the acetamido group using variable-temperature NMR.

- Impurity Profiling : Compare with HPLC-UV traces (C18 column, methanol/water pH 5.5 mobile phase) to detect co-eluting byproducts .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if crystalline material is available .

Basic: What chromatographic methods ensure purity assessment?

- HPLC : Use a C18 column with a mobile phase of methanol, water, and 0.2 M sodium phosphate (pH 5.5 adjusted with phosphoric acid), monitoring at 254 nm for aromatic absorbance .

- TLC : Ethyl acetate/hexane (3:7) with visualization under UV 254 nm or ninhydrin staining for free amines .

Advanced: How does mobile phase pH influence HPLC separation of methyl 7-(2-(3,4-dimethoxyphenyl)acetamido)-3,4-dihydroisoquinoline derivatives?

- Ionization Effects : At pH < 5.0, protonation of the dihydroisoquinoline nitrogen improves retention on C18 columns but may broaden peaks due to residual silanol interactions.

- pH 5.5 Optimization : Balances ionization of acidic/basic moieties, enhancing resolution for structurally similar impurities (e.g., de-esterified analogs) .

Basic: Which functional groups dictate the compound’s reactivity in downstream modifications?

- Ester Group : Susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), enabling carboxylate intermediate generation.

- Acetamido Group : Stable under mild acidic conditions but prone to cleavage with strong acids (e.g., HBr/AcOH) .

- Methoxy Groups : Electron-donating effects enhance electrophilic substitution on the phenyl ring .

Advanced: What computational approaches predict the compound’s bioactivity?

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or GPCRs) to map binding interactions of the dihydroisoquinoline core .

- QSAR Modeling : Train models on analogs (e.g., ethyl 6,7-dimethoxy derivatives) to correlate substituent effects with activity .

- ADMET Prediction : SwissADME evaluates logP (~3.2) and solubility (~25 µM) to prioritize analogs with improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.